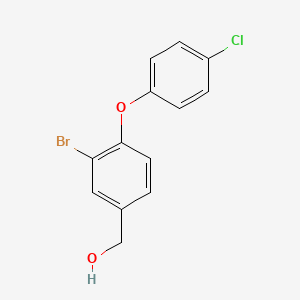

(3-Bromo-4-(4-chlorophenoxy)phenyl)methanol

Description

(3-Bromo-4-(4-chlorophenoxy)phenyl)methanol is a brominated aromatic alcohol with a 4-chlorophenoxy substituent. Its molecular formula is C₁₃H₁₀BrClO₂ (based on structural analogs in ), and it features a phenyl ring substituted at positions 3 (bromo), 4 (4-chlorophenoxy group), and the benzylic position (methanol). This compound is primarily used as an intermediate in organic synthesis, particularly for constructing complex heterocycles or functionalized aromatic systems .

Properties

IUPAC Name |

[3-bromo-4-(4-chlorophenoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO2/c14-12-7-9(8-16)1-6-13(12)17-11-4-2-10(15)3-5-11/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPALKRZIZCMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)CO)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol typically involves the reaction of 3-bromo-4-chlorophenol with phenylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for various organic compounds .

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine: In medicine, (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared to five analogs (Table 1), focusing on substituent variations and their impact on properties:

Key Observations :

Physicochemical and Spectroscopic Properties

- Solubility: The 4-chlorophenoxy group reduces water solubility compared to methyl-substituted analogs due to increased hydrophobicity.

- Melting Points: Brominated phenols (e.g., ) typically melt between 80–120°C, while ether-containing derivatives (e.g., ) have higher melting points (>150°C) due to crystalline packing .

- NMR Complexity: Aromatic protons in the target compound exhibit complex splitting patterns due to coupling with adjacent substituents, as noted in for related 4-chlorophenoxy derivatives .

Biological Activity

(3-Bromo-4-(4-chlorophenoxy)phenyl)methanol, with the CAS number 1958613-93-8, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies while providing data tables to summarize key findings.

Chemical Structure and Properties

The compound features a bromine atom and a chlorophenoxy group, which contribute to its unique reactivity and interaction with biological systems. Its molecular formula is C13H10BrClO, with a molecular weight of 295.58 g/mol.

The biological activity of (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen substituents enhances its lipophilicity, potentially improving cell membrane permeability.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a ligand for various receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

- Antifungal Properties : Exhibits potential antifungal activity, particularly against pathogenic fungi.

- Cytotoxic Effects : Demonstrates cytotoxicity in various cancer cell lines, indicating potential as an anticancer agent.

Data Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Antifungal | Inhibitory effect on C. albicans | |

| Cytotoxicity | IC50 values < 20 µM in cancer cells |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol against Gram-negative bacteria. Results showed significant inhibition zones, suggesting it could serve as a lead compound for developing new antibiotics.

Case Study 2: Antifungal Efficacy

In vitro assays demonstrated that the compound effectively inhibited the growth of Candida albicans at low concentrations (MIC = 0.5 µg/mL). This highlights its potential as a therapeutic agent in treating fungal infections.

Case Study 3: Cytotoxicity in Cancer Cells

Research conducted on various cancer cell lines revealed that (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol induced apoptosis at concentrations lower than 20 µM. The mechanism was linked to the activation of caspase pathways, suggesting its role as a promising anticancer agent.

Q & A

Q. How can this compound serve as a precursor in synthesizing polymerizable monomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.